molecular formula C5H5NO2 B1624010 Tetrahydro-2-oxo-3-furancarbonitrile CAS No. 27512-26-1

Tetrahydro-2-oxo-3-furancarbonitrile

Cat. No. B1624010
CAS RN: 27512-26-1
M. Wt: 111.1 g/mol
InChI Key: WYTQEBFRBDRPOE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Tetrahydro-2-oxo-3-furancarbonitrile is C5H5NO2 . Its molecular weight is 111.1 g/mol . The InChI Key is WYTQEBFRBDRPOE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The boiling point of Tetrahydro-2-oxo-3-furancarbonitrile is 176-178 °C (Press: 8 Torr) . Its density is 1.2501 g/cm3 .

Scientific Research Applications

Furan Platform Chemicals

Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural) . These chemicals have a wide range of applications in the chemical industry, including the synthesis of various compounds . The specific methods of application or experimental procedures, technical details, and outcomes are not specified in the source.

Stereoselective Synthesis of α-Alkylidene-γ-Butyrolactones

The lithium salt of O-ethyl S-(tetrahydro-2-oxo-3-furanyl) thiocarbonate, a derivative of Tetrahydro-2-oxo-3-furancarbonitrile, has been found to be an efficient reagent for the stereoselective synthesis of α-alkylidene-γ-butyrolactones from carbonyl compounds . This application is particularly relevant in the field of organic chemistry, where stereoselective reactions play a crucial role in the synthesis of complex organic molecules .

properties

IUPAC Name

2-oxooxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c6-3-4-1-2-8-5(4)7/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTQEBFRBDRPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408471
Record name Tetrahydro-2-oxo-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2-oxo-3-furancarbonitrile

CAS RN

27512-26-1
Record name Tetrahydro-2-oxo-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxooxolane-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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